3-(4-bromophenyl)-1-phenylprop-2-en-1-one
Overview
Description
3-(4-Bromophenyl)-1-phenylprop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities. Chalcones are characterized by the presence of two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl system. This compound has gained attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-bromobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated alcohols.
Substitution: The bromine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 3-(4-bromophenyl)-1-phenylprop-2-en-1-one is its antimicrobial properties. Studies have shown that derivatives of chalcone exhibit significant activity against various bacterial strains. For instance, a study evaluated the antimicrobial efficacy of synthesized chalcone-thiosemicarbazones, including derivatives of this compound, against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as potential new drugs for treating infections .
Anti-Cancer Properties
Research has also focused on the anti-cancer potential of this compound. Chalcones have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. A notable study highlighted that derivatives of this compound demonstrated cytotoxic effects on cancer cell lines, suggesting their potential as anti-cancer agents .
Organic Electronics
In material science, this compound has been explored for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and exhibit good electron transport properties makes it a candidate for enhancing device performance .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A series of chalcone derivatives were synthesized, including those based on this compound. These compounds were tested against several bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
Case Study 2: Anti-Cancer Activity
In vitro studies demonstrated that treatment with chalcone derivatives led to a dose-dependent decrease in viability of breast cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with these compounds, indicating their potential as therapeutic agents in oncology.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the expression of pro-inflammatory genes such as COX-2 and iNOS.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Neuroprotective: Inhibits monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes involved in neurodegeneration
Comparison with Similar Compounds
3-(4-Bromophenyl)-1-phenylprop-2-en-1-one can be compared with other chalcone derivatives and similar compounds:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal polymers.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Biological Activity
3-(4-bromophenyl)-1-phenylprop-2-en-1-one, commonly known as 4-bromochalcone, is a member of the chalcone family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The following sections detail its biological activities, including anticancer, antimicrobial, and antiparasitic effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H11BrO
- Molecular Weight : 287.16 g/mol
- Melting Point : 124.0 to 128.0 °C
The structure of 4-bromochalcone consists of a bromophenyl group attached to a phenylpropene backbone, which contributes to its reactivity and biological properties.
Anticancer Activity
Several studies have investigated the anticancer potential of chalcones, including 4-bromochalcone. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
A2058 Melanoma | 0.58 | |
HCT116 Colon Cancer | 4.363 | |
MDA-MB-231 Breast | Not specified |
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as ERK and AKT .
Antimicrobial Activity
Chalcones have been reported to possess antimicrobial properties. In particular, studies have shown that 4-bromochalcone exhibits activity against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
These findings suggest that 4-bromochalcone could serve as a lead compound for developing new antimicrobial agents.
Antiparasitic Activity
Research has also highlighted the antiparasitic effects of chalcones. For instance, derivatives of chalcones have shown promising results against Leishmania amazonensis, indicating potential for treating leishmaniasis.
Compound | Activity | Reference |
---|---|---|
5e (Chalcone derivative) | Significant antiparasitic effect against L. amazonensis | |
4-bromochalcone | Moderate activity |
Case Studies
A notable study evaluated the pharmacokinetic properties of chalcone derivatives, including their interaction with human serum albumin (HSA). The study utilized spectroscopic techniques and molecular docking to assess binding affinities, revealing that electronic withdrawing groups enhance biological activity .
Properties
IUPAC Name |
3-(4-bromophenyl)-1-phenylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARWEWTPMAQHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1774-66-9 | |
Record name | 4-Bromochalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1774-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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